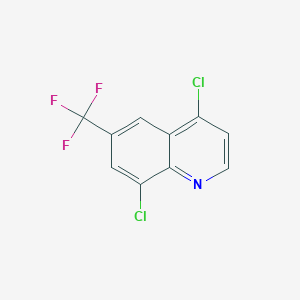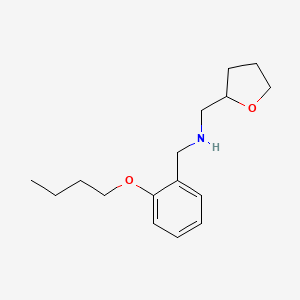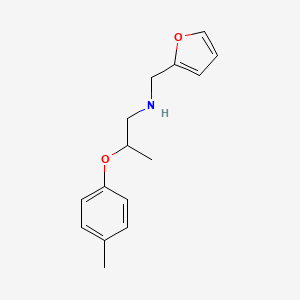
4,8-Dichloro-6-(trifluoromethyl)quinoline
Descripción general
Descripción
4,8-Dichloro-6-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of chlorine and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrobenzotrifluoride with an appropriate amine can lead to the formation of the quinoline ring .
Industrial Production Methods: Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis. Specific details on industrial methods are proprietary and vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Aplicaciones Científicas De Investigación
4,8-Dichloro-6-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,8-Dichloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication processes. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Another chlorinated quinoline with similar properties but different substitution pattern.
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: A related compound with an additional hydroxyl group, offering different reactivity and applications.
Uniqueness: 4,8-Dichloro-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
IUPAC Name |
4,8-dichloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFUFTJYLJCEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)
![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)
![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)
![3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389357.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)
